tert-Butyl (1-methylcyclopropyl)carbamate
Overview
Description
Tert-Butyl (1-methylcyclopropyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group, with a 1-methylcyclopropyl substituent.
Mechanism of Action
Target of Action
As a carbamate compound, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
The N-Boc group in N-Boc-1-methylcyclopropanamine serves as a protecting group for amines in organic synthesis . The Boc group protects amines as less reactive carbamates, making them resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . The Boc group can be removed with mild acid, making it orthogonal to other key protecting groups .
Biochemical Pathways
Given its role as a protecting group in organic synthesis, it is likely involved in various biochemical reactions where protection of amines is required .
Result of Action
The result of the action of tert-Butyl (1-methylcyclopropyl)carbamate is primarily the protection of amines during organic synthesis . This allows for selective reactions to occur without interference from the amine group.
Action Environment
The action of this compound is influenced by the pH of the environment. The Boc group is stable under basic conditions but can be removed under acidic conditions . Other environmental factors such as temperature and solvent can also influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-methylcyclopropyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-methylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and hydrogen gas. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Scientific Research Applications
Tert-Butyl (1-methylcyclopropyl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in industrial processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with similar protecting group properties.
tert-Butyl methylcarbamate: Another carbamate derivative with different substituents.
tert-Butyl ethylcarbamate: A compound with an ethyl group instead of a cyclopropyl group.
Uniqueness
Tert-Butyl (1-methylcyclopropyl)carbamate is unique due to its 1-methylcyclopropyl substituent, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other carbamates may not be as effective .
Properties
IUPAC Name |
tert-butyl N-(1-methylcyclopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)10-9(4)5-6-9/h5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBAQDPGDFJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666946 | |
Record name | tert-Butyl (1-methylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251661-01-5 | |
Record name | tert-Butyl (1-methylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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